molecular formula C20H25NO3S B2578500 1-(3-(Isobutylsulfonyl)azetidin-1-yl)-3-(naphthalen-1-yl)propan-1-one CAS No. 1797145-88-0

1-(3-(Isobutylsulfonyl)azetidin-1-yl)-3-(naphthalen-1-yl)propan-1-one

Cat. No.: B2578500
CAS No.: 1797145-88-0
M. Wt: 359.48
InChI Key: ANPAFOAXHZIGQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-(Isobutylsulfonyl)azetidin-1-yl)-3-(naphthalen-1-yl)propan-1-one is a synthetic organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Isobutylsulfonyl)azetidin-1-yl)-3-(naphthalen-1-yl)propan-1-one typically involves multiple steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or halogenated amines.

    Introduction of the Sulfonyl Group: The isobutylsulfonyl group can be introduced via sulfonylation reactions using reagents like sulfonyl chlorides in the presence of a base.

    Attachment of the Naphthalene Moiety: The naphthalene group can be attached through Friedel-Crafts alkylation or acylation reactions, using naphthalene derivatives and suitable catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Isobutylsulfonyl)azetidin-1-yl)-3-(naphthalen-1-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can reduce the carbonyl group to an alcohol.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It may be investigated for its biological activity, including potential antimicrobial, antiviral, or anticancer properties.

    Medicine: The compound could be explored for its pharmacological effects, such as enzyme inhibition or receptor modulation.

    Industry: It may find applications in the development of new materials, such as polymers or specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3-(Isobutylsulfonyl)azetidin-1-yl)-3-(naphthalen-1-yl)propan-1-one would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Modulation: It may interact with cellular receptors, altering their signaling pathways and leading to various biological effects.

    Pathway Involvement: The compound could influence metabolic or signaling pathways, resulting in changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

    1-(3-(Isobutylsulfonyl)azetidin-1-yl)-3-(phenyl)propan-1-one: Similar structure but with a phenyl group instead of a naphthalene moiety.

    1-(3-(Isobutylsulfonyl)azetidin-1-yl)-3-(pyridin-1-yl)propan-1-one: Similar structure but with a pyridine ring instead of a naphthalene moiety.

Uniqueness

1-(3-(Isobutylsulfonyl)azetidin-1-yl)-3-(naphthalen-1-yl)propan-1-one is unique due to the presence of the naphthalene moiety, which may impart distinct chemical and biological properties compared to its analogs. The combination of the azetidine ring, sulfonyl group, and naphthalene moiety makes it a versatile compound for various applications.

Properties

IUPAC Name

1-[3-(2-methylpropylsulfonyl)azetidin-1-yl]-3-naphthalen-1-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO3S/c1-15(2)14-25(23,24)18-12-21(13-18)20(22)11-10-17-8-5-7-16-6-3-4-9-19(16)17/h3-9,15,18H,10-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANPAFOAXHZIGQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CN(C1)C(=O)CCC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.